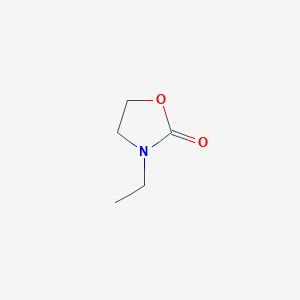

3-ethyl-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-6-3-4-8-5(6)7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELGHMWMXFCZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325699 | |

| Record name | 3-ethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5261-18-7 | |

| Record name | NSC515968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 1,3 Oxazolidin 2 One

Classical and Conventional Synthesis Routes for Oxazolidin-2-ones

Traditional methods for synthesizing the oxazolidin-2-one core structure are well-documented and have been fundamental in organic chemistry. These routes typically involve the formation of the five-membered ring through the reaction of a bifunctional precursor with a carbonylating agent.

Phosgenation-Based Approaches and their Derivatives

One of the oldest and most direct methods for synthesizing oxazolidin-2-ones involves the use of phosgene (B1210022) (COCl₂) or its safer, solid derivatives like triphosgene (bis(trichloromethyl) carbonate). rsc.orgtandfonline.com This approach utilizes the high reactivity of phosgene as a carbonylating agent.

The synthesis of 3-ethyl-1,3-oxazolidin-2-one via this route starts with 2-(ethylamino)ethanol. The amino alcohol is treated with phosgene or triphosgene in the presence of a base. The reaction proceeds through the formation of an intermediate chloroformate or carbamoyl chloride, which then undergoes an intramolecular cyclization to yield the final oxazolidin-2-one product, with the elimination of hydrogen chloride (HCl). The base is crucial for neutralizing the HCl byproduct and driving the reaction to completion.

| Reactant | Carbonylating Agent | Base | Product |

| 2-(Ethylamino)ethanol | Phosgene (COCl₂) or Triphosgene | Tertiary Amine (e.g., Triethylamine) | This compound |

Cyclization of Amino Alcohols with Carbonylating Agents

Due to the hazardous nature of phosgene, numerous alternative carbonylating agents have been developed for the synthesis of oxazolidin-2-ones from amino alcohols. rsc.org These methods are generally safer and often provide high yields of the desired product. The core principle remains the same: the reaction of the amino and hydroxyl groups of an amino alcohol with a reagent that can provide the carbonyl carbon of the heterocyclic ring.

Reaction with Dimethyl Carbonate

Dimethyl carbonate (DMC) serves as an environmentally benign carbonylating agent for this transformation. ionike.com The reaction of 2-(ethylamino)ethanol with DMC is typically carried out at elevated temperatures and often requires a basic catalyst. In this process, the amino alcohol displaces the methoxy groups of DMC, leading to cyclization and the formation of this compound. Methanol is the only significant byproduct, making this a relatively "clean" reaction. researchgate.net Microwave-assisted methods have been shown to accelerate this reaction significantly. nih.gov

| Reactant | Carbonylating Agent | Catalyst | Byproduct |

| 2-(Ethylamino)ethanol | Dimethyl Carbonate (DMC) | Base (e.g., Sodium Methoxide, Potassium Carbonate) | Methanol |

Utilization of Ethyl Imidazole-1-carboxylate (EImC)

Ethyl imidazole-1-carboxylate (EImC) has been identified as an efficient and non-hazardous carbonylating agent for the synthesis of various substituted oxazolidin-2-ones from amino alcohols. oup.comresearchgate.net This method is noted for its simplicity and ability to produce oxazolidin-2-ones in very good yields, even with sterically hindered substrates. oup.com The reaction involves treating the amino alcohol, such as 2-(ethylamino)ethanol, with EImC. The reaction proceeds smoothly to afford this compound, with imidazole and ethanol as byproducts. tsijournals.com

| Reactant | Carbonylating Agent | Product | Yield |

| 2-(Ethylamino)ethanol | Ethyl Imidazole-1-carboxylate (EImC) | This compound | High oup.com |

Condensation Reactions of Isocyanates with Glycolic Acid Derivatives

An alternative, though less common, approach involves the condensation of an isocyanate with a glycolic acid derivative. To synthesize this compound, ethyl isocyanate would be the starting material. The reaction would proceed by the addition of the hydroxyl group of a glycolic acid derivative (e.g., methyl glycolate) to the isocyanate, forming a carbamate (B1207046) intermediate. Subsequent intramolecular cyclization, involving the displacement of the ester's leaving group by the carbamate nitrogen, would form the oxazolidin-2-one ring. This pathway offers a different strategy by building the ring from two separate components that are not linked prior to the reaction.

Advanced and Environmentally Conscious Synthetic Strategies

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally sustainable. For oxazolidin-2-one synthesis, this has led to strategies that avoid toxic reagents, reduce waste, and utilize milder reaction conditions.

Advanced methods for preparing this compound include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for reactions such as the cyclization of amino alcohols with dialkyl carbonates. nih.govresearchgate.net

Catalytic Cycloaddition with CO₂: A key green chemistry approach is the use of carbon dioxide as a C1 building block. The catalytic cycloaddition of CO₂ to the corresponding aziridine (B145994) (1-ethylaziridine) provides a direct and atom-economical route to this compound. ionike.com

Reaction of Epoxides with Carbamates: Another phosgene-free route involves the reaction between an epoxide (e.g., ethyloxirane) and a carbamate (e.g., ethyl carbamate) in the presence of a catalyst. ionike.com This is followed by intramolecular cyclization to give the oxazolidinone product. The use of recyclable solid base catalysts, such as binary Mg/Fe oxides, makes this process more sustainable. ionike.com

These advanced strategies represent a shift towards more sustainable chemical manufacturing, avoiding hazardous materials like phosgene and utilizing abundant resources like CO₂.

Enzymatic Synthesis with Immobilized Lipases

The enzymatic synthesis of this compound has been successfully demonstrated using immobilized lipases, presenting a green and efficient alternative to conventional chemical methods. ias.ac.in This biocatalytic approach typically involves the reaction of a 2-aminoalcohol, such as 2-ethanolamine, with a carbonate source like dimethyl carbonate. ias.ac.in Among various lipases tested, Candida antarctica lipase B (commercially available as Novozyme 435) has been identified as the most effective catalyst for this transformation. ias.ac.in The use of immobilized enzymes is particularly advantageous as it simplifies catalyst recovery and reuse, enhancing the economic viability and sustainability of the process. nih.govdtu.dk

Optimization of Biocatalytic Reaction Parameters

The efficiency of the enzymatic synthesis of this compound is highly dependent on the optimization of various reaction parameters. ias.ac.in Systematic studies have been conducted to determine the ideal conditions to maximize product yield and reaction rate. ias.ac.in Key parameters that are typically optimized in lipase-catalyzed reactions include the choice of solvent, catalyst loading, reaction temperature, agitation speed, and the molar ratio of reactants. ias.ac.innih.gov For the synthesis of this compound, researchers have methodically investigated these factors to enhance the conversion for each step of the reaction. ias.ac.in

Interactive Data Table: Key Parameters for Optimization in Lipase-Catalyzed Synthesis

| Parameter | Description | Typical Range/Value | Impact on Reaction |

|---|---|---|---|

| Catalyst | Type of immobilized lipase. | Novozyme 435 | High activity and selectivity for the target reaction. ias.ac.in |

| Solvent | The medium in which the reaction is conducted. | Various organic solvents | Affects enzyme activity and substrate solubility. ias.ac.in |

| Catalyst Loading | The amount of enzyme used relative to the substrates. | Varies | Influences the reaction rate; higher loading can increase speed but also cost. ias.ac.in |

| Temperature | The operational temperature of the reaction. | 25 - 40 °C | Affects enzyme activity and stability; an optimal temperature exists to balance rate and enzyme longevity. ias.ac.innih.gov |

| Agitation Speed | The rate of stirring or shaking of the reaction mixture. | Varies | Ensures proper mixing and reduces mass transfer limitations. ias.ac.in |

| Molar Ratio | The ratio of the starting materials (e.g., aminoalcohol to carbonate). | 1:1 to 1:7 | Can shift the reaction equilibrium to favor product formation. ias.ac.innih.gov |

Mechanistic Studies of Enzymatic Pathways

Mechanistic investigations into the lipase-catalyzed synthesis of this compound have elucidated a two-step consecutive reaction pathway. ias.ac.in The proposed mechanism begins with the reaction between the 2-aminoalcohol and dimethyl carbonate, catalyzed by the lipase. ias.ac.in This initial step leads to the formation of a key intermediate, methyl ethyl (2-hydroxyethyl) carbamate, and generates methanol as a coproduct. ias.ac.in Subsequently, this intermediate undergoes an intramolecular rearrangement, also facilitated by the enzyme, which results in the cyclization to form the final product, this compound, and releases a second molecule of methanol. ias.ac.in This detailed understanding of the reaction pathway, including the identification of the carbamate intermediate, is crucial for optimizing the process and maximizing the yield of the desired oxazolidinone. ias.ac.in

Metal-Catalyzed Cyclization Reactions

Metal catalysis offers a powerful and versatile platform for the synthesis of oxazolidin-2-ones, including this compound. These methods often involve the formation of the heterocyclic ring through intramolecular cyclization, driven by catalysts based on palladium, copper, or magnesium.

Palladium-Catalyzed Oxidative Carbonylation

Palladium-catalyzed oxidative carbonylation is a highly efficient method for synthesizing 2-oxazolidinones directly from β-amino alcohols. researchgate.netnih.gov This process involves the reaction of a β-amino alcohol with carbon monoxide in the presence of an oxidant. researchgate.net A particularly effective catalytic system employs palladium(II) iodide (PdI₂) in conjunction with potassium iodide (KI). researchgate.netnih.gov The reaction is typically carried out under pressure with a mixture of carbon monoxide and air (as the oxidant) at elevated temperatures. researchgate.net This methodology provides excellent yields and high catalytic efficiencies for a range of 2-oxazolidinones. nih.gov Heterogeneous versions of this catalyst, such as a palladium tetraiodide complex supported on silica, have also been developed to facilitate catalyst recycling and minimize metal contamination in the final product. unipa.it

Copper-Catalyzed Multi-Component Reactions

Copper catalysts are widely used to orchestrate multi-component reactions for the synthesis of substituted oxazolidin-2-ones. These one-pot reactions are highly atom-economical, combining several simple starting materials to construct the complex heterocyclic product in a single step. scilit.com One such strategy involves the Cu(I)-catalyzed four-component coupling of an amine, an aldehyde, a terminal alkyne, and carbon dioxide. scilit.com Another approach is the three-component reaction of propargylic alcohols, CO₂, and 2-aminoethanols, which is catalyzed by a system of copper(I) iodide (CuI) and 1,10-phenanthroline. researchgate.net Copper catalysts also enable the sequential intramolecular cyclization of amino alcohol carbamates followed by a cross-coupling reaction with aryl iodides to produce N-aryl oxazolidinones. nih.govkcl.ac.uk These methods tolerate a wide variety of functional groups, making them versatile for creating a diverse library of oxazolidinone derivatives. nih.govacs.org

Magnesium Iodide Etherate Catalysis

Magnesium iodide etherate (MgI₂·OEt₂) has been identified as an effective promoter for the synthesis of 3-substituted-oxazolidin-2-ones from the reaction of epoxides and isocyanates. researchgate.net This method represents a facile and efficient route to the oxazolidinone core. The reaction is promoted by various magnesium halides, with the etherate complex of MgI₂ showing particular utility. researchgate.net This approach is part of a broader class of reactions where Lewis acids catalyze the cycloaddition of epoxides and isocyanates, providing a direct pathway to the oxazolidinone ring structure. researchgate.net

Carbon Dioxide (CO2) Fixation and Valorization Routes

The utilization of carbon dioxide (CO2) as a C1 building block is a cornerstone of green chemistry, offering an atom-efficient and environmentally friendly pathway to valuable chemicals like oxazolidinones. researchgate.net These methods convert CO2, a renewable and abundant resource, into key structural components of the target molecule.

Coupling with Aziridines

The coupling reaction of CO2 with aziridines is a highly atom-efficient method for producing 1,3-oxazolidin-2-ones. researchgate.net This reaction typically involves the ring-opening of the aziridine by a nucleophilic catalyst, followed by the insertion of CO2 and subsequent intramolecular cyclization. For the synthesis of this compound, an N-ethyl substituted aziridine serves as the starting material.

A variety of catalytic systems have been developed to facilitate this transformation under different conditions. researchgate.net These include metal catalysts, ionic liquids, and organocatalysts. For instance, Fe(II)-iminopyridine complexes have proven effective for the cycloaddition of CO2 to N-alkyl aziridines under mild conditions, such as 50 °C and 10 bar of CO2 pressure. acs.org While many studies focus on 2-aryl or 2-alkyl substituted aziridines, the principles are applicable to N-ethyl aziridines, leading to the desired 3-ethyl product. researchgate.netwhiterose.ac.uk The reaction's regioselectivity is a critical factor, as it determines whether a 4-substituted or 5-substituted oxazolidinone is formed; however, with an unsubstituted N-ethylaziridine, this ambiguity is removed. nih.gov

Heterogeneous catalysts, such as metal-organic frameworks (MOFs), offer advantages in terms of reusability and separation. researchgate.net For example, a copper-based MOF has demonstrated high efficiency for CO2 conversion with aziridines in a solvent-free system, achieving yields up to 99% under 2 MPa of CO2. researchgate.net Similarly, polystyrene-supported threonine has shown good activity for the synthesis of oxazolidinones from alkyl aziridines and CO2. whiterose.ac.uk

Below is a table summarizing various catalytic systems used for the synthesis of oxazolidinones from aziridines and CO2, which are relevant to the synthesis of the target compound.

| Catalyst System | Substrate Example | CO2 Pressure | Temperature | Yield | Reference |

| Fe(II)-iminopyridine | N-alkyl aziridine | 10 bar | 50 °C | Good | acs.org |

| Copper MOF | Various aziridines | 2 MPa | 70 °C | up to 99% | researchgate.net |

| PEG6000(NBu3Br)2 | 1-alkyl-2-arylaziridines | 8 MPa | 100 °C | Moderate to Excellent | nih.gov |

| Polystyrene-threonine | Alkyl aziridines | Not specified | Not specified | Good to High | whiterose.ac.uk |

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for constructing the oxazolidinone ring system from linear precursors that already contain the necessary atoms. These methods often provide high levels of control over the final structure.

From N-Substituted Glycidylcarbamates

The intramolecular cyclization of glycidyl carbamate derivatives is a well-established method for producing 4-hydroxymethyl-2-oxazolidinones. nii.ac.jp This reaction proceeds through the nucleophilic attack of the nitrogen atom of the carbamate group onto one of the carbon atoms of the epoxide ring. nii.ac.jp To synthesize this compound (which is not a 4-hydroxymethyl derivative), a modified precursor such as an N-ethyl-protected 2,3-epoxypropyl carbamate would be required. The cyclization can be promoted by a catalyst, and studies have shown that it can proceed diastereoselectively in a solvent like trifluoroethanol without an external promoter. researchgate.net The regioselectivity of the epoxide ring-opening (i.e., attack at the terminal or internal carbon) is a key consideration in these syntheses. researchgate.net

Utilizing N-Allylcarbamates with Hypervalent Iodine Compounds

A versatile method for preparing oxazolidinones involves the hypervalent iodine-mediated cyclization of N-allylcarbamates. hud.ac.ukhud.ac.uk In this approach, an N-allyl-N-ethylcarbamate would serve as the precursor for this compound. The reaction is typically carried out using a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene or a Koser's-type reagent, in a suitable solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). hud.ac.ukresearchgate.net The reaction proceeds via an initial activation of the allyl group by the iodine reagent, followed by intramolecular attack by the carbamate's oxygen atom. researchgate.net This methodology has been shown to be effective for a range of substituted N-allylcarbamates, affording the corresponding oxazolidinones in good yields. hud.ac.uk

A study demonstrated that using a specific Koser's reagent derived from 5-iodo-m-xylene in HFIP at 50 °C provided optimized conditions for this cyclization. hud.ac.ukresearchgate.net For instance, tert-butyl allyl(ethyl)carbamate could be converted to the corresponding 3-tert-butyl-5-(iodomethyl)oxazolidin-2-one, which illustrates the general applicability of the method.

| Hypervalent Iodine Reagent | Solvent | Temperature | Yield (Example) | Reference |

| (3,5-dimethylphenyl)(hydroxy)-λ3-iodaneyl 4-methylbenzenesulfonate | HFIP | 50 °C | 97% | hud.ac.uk |

| (Diacetoxyiodo)benzene | Acetic Acid | Room Temp. | Moderate to Excellent | nsf.gov |

Cyclization of Azido Chloro Carbonate Intermediates

The synthesis of N-aryl-3-chloro-2-azetidinones has been achieved through the reaction of chloroacetyl chloride with aromatic imines. mdpi.com A subsequent reaction of a related β-lactam with sodium azide (B81097) (NaN3) can lead to the formation of a 3-azido-2-azetidinone. This intermediate can then undergo intramolecular cyclization reactions. While this specific route directly to this compound is not explicitly detailed in the provided search context, the principle involves forming a key intermediate that contains both an azide and a suitable leaving group, which can then cyclize to form a heterocyclic ring system. The transformation of an azido group into an amine, followed by cyclization with a carbonate-like functional group, represents a plausible, though complex, pathway toward the oxazolidinone scaffold.

Cyclization via Carbamate Intermediates

The synthesis of 1,3-oxazolidin-2-ones, such as this compound, from β-amino alcohols is a common and direct method. While the term "hemiaminal intermediate" typically refers to the product of an amine and an aldehyde or ketone, the cyclization process to form the oxazolidinone ring involves a similar mechanistic principle: an intramolecular nucleophilic attack.

The reaction of an N-substituted ethanolamine, like N-ethylethanolamine, with a carbonylating agent such as diethyl carbonate or phosgene derivatives, does not proceed through a true hemiaminal. Instead, it forms a key carbamate intermediate, such as ethyl N-ethyl-N-(2-hydroxyethyl)carbamate. The subsequent and crucial step is an intramolecular cyclization of this carbamate. The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate moiety. This process, often facilitated by a base, results in the formation of the five-membered oxazolidinone ring with the elimination of a small molecule (e.g., ethanol). This intramolecular ring-closure is a highly efficient step, driven by the favorable proximity of the reacting groups, leading to the stable heterocyclic product. The regioselectivity of this type of intramolecular cyclization strongly favors the 5-exo ring closure, yielding the 1,3-oxazolidin-2-one rather than a larger ring structure rsc.org.

Reaction Scheme: Cyclization of a Carbamate Intermediate

Multi-Component Reactions (MCRs) for Oxazolidinone Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, represent a highly efficient strategy for synthesizing complex molecules like oxazolidinones. One of the most prominent MCRs for this scaffold is the three-component coupling of an amine, an epoxide, and carbon dioxide (CO₂) rsc.org.

This methodology is a powerful, atom-economical approach to N-substituted 2-oxazolidinones. For the synthesis of this compound, ethylamine would serve as the amine component, reacting with a simple epoxide like ethylene oxide, and using CO₂ as the C1 carbonyl source. The reaction is typically facilitated by a catalytic system. Various catalysts have been explored, including binary ionic liquids and potassium phosphate (B84403), which can promote the reaction even under atmospheric CO₂ pressure rsc.orgresearchgate.net. The process involves the initial reaction between the amine and the epoxide to form an amino alcohol, which then undergoes a carboxylative cyclization with CO₂ to yield the final oxazolidinone product researchgate.net.

Table 1: Examples of Three-Component Synthesis of N-Aryl-2-Oxazolidinones This table illustrates the general applicability of the MCR methodology. The synthesis of the title compound would involve similar principles with ethylamine as the substrate.

| Amine Substrate (Ar-NH₂) | Epoxide | Catalyst System | CO₂ Pressure | Temperature | Yield |

| Aniline | Ethylene Oxide | BmimBr + BmimOAc | 2.5 MPa | 120°C | 95% |

| 4-Chloroaniline | Ethylene Oxide | BmimBr + BmimOAc | 2.5 MPa | 120°C | 99% |

| 4-Methoxyaniline | Ethylene Oxide | BmimBr + BmimOAc | 2.5 MPa | 120°C | 82% |

(Data adapted from research on three-component reactions for 3-aryl-2-oxazolidinones rsc.org)

Catalyst-Free Synthesis Methodologies

Developing synthetic routes that avoid the use of catalysts is a key goal in green chemistry, as it simplifies product purification and reduces waste. For the synthesis of oxazolidinones, several catalyst-free approaches have been investigated.

One notable method is the three-component coupling of primary amines, propargylic alcohols, and pressurized carbon dioxide at elevated temperatures rsc.org. In this reaction, the amine can play a dual role as both a reactant and a basic promoter for the reaction, obviating the need for an external catalyst rsc.org. For instance, treating a primary aliphatic amine with a terminal propargylic alcohol and CO₂ at 120-140°C under high pressure can afford 2-oxazolidinones in good yields rsc.org.

Another approach involves the reaction of β-amino alcohols with dialkyl carbonates or cyclic carbonates. While often promoted by a simple base, these reactions can sometimes proceed under thermal conditions without any added catalyst. Similarly, one-pot reactions between epoxides and reagents like chlorosulfonyl isocyanate can produce oxazolidinones under mild conditions without additives or catalysts. Furthermore, catalyst-free three-component reactions using haloalkynes, nitrosoarenes, and maleimides have been developed for related isoxazolidine structures, showcasing the potential for catalyst-free cycloadditions rsc.org.

Table 2: Catalyst-Free Three-Component Synthesis of 4-Alkylene-1,3-oxazolidin-2-ones

(Data sourced from a review on solvent-free CO₂ incorporation rsc.org)

Phase Transfer Catalysis (PTC) for Oxazolidinone Formation

Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). This methodology has been effectively applied to the synthesis of 2-oxazolidinones through the [3+2] cycloaddition of epoxides and isocyanates nih.govrsc.org. To synthesize this compound via this route, an epoxide would react with ethyl isocyanate.

The key to this process is a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, which carries a reactant from one phase to another where the reaction can occur. In recent studies, bifunctional phase-transfer catalysts have been developed that contain both a quaternary ammonium salt center and a hydrogen-bond donor group (like a urea or thiourea moiety) nih.govresearchgate.netresearchgate.net.

The proposed mechanism involves the hydrogen-bond donor activating the epoxide, making it more susceptible to nucleophilic attack by the halide anion of the PTC. This ring-opens the epoxide, forming an intermediate that then attacks the isocyanate. Subsequent intramolecular ring-closing yields the 2-oxazolidinone (B127357) and regenerates the catalyst nih.gov. This method allows the reaction to proceed under milder conditions (e.g., 100°C) than early PTC methods, which required temperatures up to 200°C nih.gov.

Table 3: Bifunctional PTC-Catalyzed Synthesis of 2-Oxazolidinones from Epoxides and Isocyanates

| Epoxide | Isocyanate | Catalyst (2.5 mol%) | Solvent | Temperature | Yield |

| Phenyl glycidyl ether | p-Chlorophenyl isocyanate | Bif-PTC-1 | PhCl | 100°C | 92% |

| Phenyl glycidyl ether | Phenyl isocyanate | Bif-PTC-1 | PhCl | 100°C | 85% |

| 1,2-Epoxybutane | p-Chlorophenyl isocyanate | Bif-PTC-1 | PhCl | 100°C | 81% |

| Propylene oxide | Phenyl isocyanate | Bif-PTC-1 | PhCl | 100°C | 78% |

*Bif-PTC-1 is a specific bifunctional tetraalkylammonium bromide catalyst with a urea moiety. (Data sourced from studies on bifunctional phase-transfer catalysts nih.govresearchgate.net)

Mechanistic Investigations of 3 Ethyl 1,3 Oxazolidin 2 One Formation and Reactivity

Detailed Reaction Mechanism Elucidation for Key Synthetic Transformations

The formation of the 3-ethyl-1,3-oxazolidin-2-one ring can be achieved through several synthetic routes, with the cycloaddition of carbon dioxide to N-ethylaziridine and the cyclization of N-ethylaminoethanol derivatives being prominent examples.

One of the most common methods for synthesizing oxazolidinones is the reaction between an aziridine (B145994) and carbon dioxide. For N-alkylaziridines, this transformation is believed to proceed through the activation of the aziridine ring. nih.gov In the presence of a suitable catalyst, the aziridine nitrogen attacks a CO2 molecule. Subsequently, an intramolecular ring-opening of the aziridinium (B1262131) intermediate occurs, leading to the formation of the five-membered oxazolidinone ring. The regioselectivity of this ring-opening is a critical factor, which will be discussed in a later section.

Another significant pathway involves the cyclization of N-ethyl-2-aminoethanol with a carbonyl source, such as diethyl carbonate or phosgene (B1210022) derivatives. nih.gov The reaction is typically base-catalyzed, with the initial step being the deprotonation of the hydroxyl group to form an alkoxide. This is followed by a nucleophilic attack of the alkoxide on the carbonyl carbon of the carbonate or phosgene equivalent. An intramolecular cyclization then occurs, with the nitrogen atom displacing a leaving group to form the oxazolidinone ring.

A plausible mechanism for the formation of 5-substituted oxazolidin-2-ones from 2-substituted N-alkylaziridines involves a double SN2 inversion process. bioorg.org The reaction is initiated by the acylation of the aziridine nitrogen, forming an activated aziridinium species. This is followed by a regioselective cleavage of the C(2)-N bond by a nucleophile (e.g., a halide ion), leading to an intermediate that then undergoes intramolecular cyclization by the carbamate (B1207046) oxygen to yield the oxazolidinone with retention of configuration at the C-2 position of the original aziridine. bioorg.org

Furthermore, the Curtius rearrangement of β-hydroxy acyl azides provides another route to oxazolidin-2-ones. mdpi.com This process involves the thermal decomposition of an acyl azide (B81097) to an isocyanate intermediate, which then undergoes intramolecular cyclization. mdpi.com

Kinetic Studies and Modeling of Reaction Rates

While specific kinetic data for the formation of this compound are not extensively documented in the literature, studies on analogous systems provide valuable insights. The rate of oxazolidinone formation is significantly influenced by factors such as the nature of the reactants, catalyst, solvent, and temperature.

For the reaction of aziridines with CO2, the reaction rate is dependent on the concentration of both reactants and the catalyst. The rate-determining step is often the initial activation of the aziridine or the carbon dioxide molecule by the catalyst. In some cases, the ring-opening of the activated aziridine intermediate can also be rate-limiting.

In the cyclization of amino alcohols with carbonyl sources, the rate is influenced by the basicity of the catalyst and the electrophilicity of the carbonyl compound. Stronger bases can accelerate the reaction by increasing the concentration of the nucleophilic alkoxide intermediate. The reaction kinetics can often be modeled using standard rate laws, such as second-order kinetics, where the rate is proportional to the concentrations of the amino alcohol and the carbonyl source.

Regioselectivity and Stereoselectivity Control in Oxazolidinone Ring Formation

The control of regioselectivity and stereoselectivity is paramount in the synthesis of substituted oxazolidinones. In the context of this compound formation from substituted precursors, these factors determine the final structure of the product.

Regioselectivity: In the reaction of N-ethylaziridines with CO2, the regioselectivity of the ring-opening of the aziridine is a key determinant of the product structure. The nucleophilic attack of the incorporated carboxylate can occur at either of the two aziridine ring carbons. The outcome is influenced by both steric and electronic factors of any substituents on the aziridine ring. Generally, the attack occurs at the less sterically hindered carbon. nih.gov For instance, the reaction of 1-alkyl-2-arylaziridines with CO2 typically yields 5-aryl-oxazolidinones as the major product, indicating a nucleophilic attack at the benzylic carbon of the aziridine ring. nih.gov The use of certain catalysts can also enhance the regioselectivity of this transformation. nih.govnih.gov

Stereoselectivity: When chiral precursors are used, the stereochemical outcome of the reaction is of great importance. The formation of oxazolidinones from enantiopure aziridines often proceeds with retention of stereochemistry. bioorg.org This is consistent with a mechanism involving a double SN2 inversion. Similarly, the cyclization of enantiopure N-ethyl-amino alcohols can proceed with high stereoselectivity, preserving the stereochemical integrity of the starting material. The stereochemistry of the final product can be influenced by the reaction conditions and the nature of the catalyst used. For example, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols has been shown to proceed with high diastereoselectivity. acs.org

Transition State Analysis and Reaction Pathway Profiles

Computational studies have been instrumental in elucidating the transition states and reaction pathways for oxazolidinone formation. For the cycloaddition of epoxides and isocyanates, theoretical calculations suggest an asynchronous concerted pathway. nih.gov This involves a transition state where the ring-opening of the epoxide and the nucleophilic attack of the isocyanate nitrogen occur simultaneously but to different extents.

In the transformation of trans-1,2,3-trisubstituted aziridines into trans-oxazolidin-2-ones, ab initio calculations have shown that while the iodide-assisted ring-opening is regioselective, the subsequent ring-closure is responsible for the retention of configuration. researchgate.net The energy of the transition state for the ring-closure process is a critical factor determining the feasibility of the reaction.

The search for transition states in these reactions is a complex task in computational chemistry, often requiring sophisticated methods like the quadratic synchronous transit (qst2) algorithm in Gaussian software. joaquinbarroso.com The identification of a single imaginary frequency in the calculated vibrational spectrum of the optimized transition state structure confirms its nature as a true saddle point on the potential energy surface. joaquinbarroso.com

Influence of Catalysts and Solvent Systems on Reaction Mechanisms

The choice of catalyst and solvent system can profoundly impact the reaction mechanism, rate, and selectivity of this compound formation.

Catalysts: A wide array of catalysts have been employed for the synthesis of oxazolidinones. These include:

Lewis acids: Boron trifluoride etherate (BF3·Et2O) has been used to promote the intramolecular nucleophilic ring-opening of 2-(Boc-aminomethyl)aziridines. nih.gov

Transition metals: Palladium, copper, gold, and nickel complexes have all been shown to catalyze various steps in oxazolidinone synthesis, such as N-arylation, ring-opening cyclization, and cycloaddition reactions. organic-chemistry.org

Ionic liquids and Deep Eutectic Solvents (DES): These have been used as both catalysts and reaction media for the cycloaddition of CO2 to aziridines, often promoting high regioselectivity under solvent-free conditions. nih.govrsc.org A proposed mechanism for a DES-catalyzed reaction involves the activation of the epoxide through hydrogen bonding, followed by nucleophilic attack and ring-opening. rsc.org

Organocatalysts: Chiral magnesium phosphate (B84403) catalysts have been used for the enantioselective synthesis of 1,3-oxazolidines, which can be precursors to oxazolidinones. acs.org

Solvent Systems: The solvent can influence the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. In the synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate, dichloromethane (B109758) was found to be the most effective solvent. nih.gov The polarity and coordinating ability of the solvent can affect the rate and selectivity of the reaction. For instance, in the synthesis of 5-functionalized oxazolidin-2-ones from aziridines, the reaction proceeded smoothly in acetonitrile, while in toluene, an intermediate was isolated, indicating a significant solvent effect on the reaction pathway. bioorg.org

Reactivity and Chemical Transformations of 3 Ethyl 1,3 Oxazolidin 2 One

Electrophilic and Nucleophilic Reactivity at Key Ring Positions

The reactivity of the 3-ethyl-1,3-oxazolidin-2-one ring is dictated by the distribution of electron density. The carbonyl group (C=O) is the most significant feature, rendering the C2 carbon highly electrophilic and susceptible to attack by nucleophiles. The lone pairs on the ring oxygen (O1) and the carbonyl oxygen (O2) make them potential sites for electrophilic attack, such as protonation under acidic conditions.

The nitrogen atom (N3) has its lone pair partially delocalized into the adjacent carbonyl group, which reduces its nucleophilicity compared to a typical amine. The carbon atoms at the C4 and C5 positions are generally less reactive but can be functionalized under specific conditions, often involving deprotonation with strong bases to generate a nucleophilic carbanion.

Table 1: Reactivity at Key Positions

| Ring Position | Atom | Character | Typical Reactions |

|---|---|---|---|

| C2 | Carbon | Electrophilic | Nucleophilic acyl substitution, Reduction |

| O1 | Oxygen | Nucleophilic | Protonation, Coordination to Lewis acids |

| N3 | Nitrogen | Weakly Nucleophilic | Delocalization reduces reactivity |

Oxidation and Reduction Reactions of the Oxazolidinone Moiety

The oxazolidinone moiety can undergo both oxidation and reduction, although reduction is more common.

Reduction : The carbonyl group at the C2 position is the primary site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the cyclic carbamate (B1207046) to the corresponding N-ethyl-N-methylethanolamine. This transformation involves the cleavage of the carbonyl group entirely. Milder reducing agents may lead to different outcomes, but the reduction of the C=O bond is a key transformation.

Oxidation : The saturated heterocyclic ring of this compound is generally resistant to oxidation under mild conditions. Strong oxidative conditions could potentially lead to ring cleavage or degradation of the molecule. Specific oxidation reactions typically require the presence of other functional groups not present in the parent molecule.

Substitution Reactions on the this compound Core

Substitution reactions can occur at several positions on the molecule, though the N-ethyl group limits reactions that typically occur on N-H containing oxazolidinones.

N-Alkylation/Arylation : While the parent 2-oxazolidinone (B127357) can be readily N-arylated or N-alkylated, this compound already possesses an ethyl group at this position. Further substitution at the nitrogen is not possible without cleavage of the N-C bond.

Substitution at C4/C5 : It is possible to achieve substitution at the C4 or C5 positions. This typically involves deprotonation with a very strong base (e.g., organolithium reagents) to form a carbanion, which can then act as a nucleophile to attack an electrophile, such as an alkyl halide or a carbonyl compound. The regioselectivity of this reaction would depend on the stability of the resulting carbanion and steric factors.

Ring-Opening and Rearrangement Reactions

The oxazolidinone ring is susceptible to cleavage under various conditions, making ring-opening a significant class of reactions. acs.org

Hydrolysis : The cyclic carbamate linkage can be hydrolyzed under either acidic or basic conditions.

Basic Hydrolysis : Treatment with a strong base like sodium hydroxide (B78521) leads to nucleophilic attack at the electrophilic C2 carbonyl carbon. This results in ring-opening to form an N-ethyl-2-aminoethyl carbonate salt, which upon acidification can decarboxylate to yield N-ethylethanolamine.

Acidic Hydrolysis : In the presence of strong acid and water, the carbonyl oxygen is protonated, activating the C2 carbon for nucleophilic attack by water. This process also leads to ring-opening and eventual formation of N-ethylethanolamine, ethanol, and carbon dioxide.

Rearrangement Reactions : While the this compound core itself does not readily undergo rearrangement, its derivatives can participate in classic organic rearrangements. For example, if a derivative were synthesized to contain an azide (B81097) group, it could undergo a Curtius rearrangement upon heating to form an isocyanate intermediate. Similarly, the introduction of an oxime could facilitate a Beckmann rearrangement. wiley-vch.de These reactions highlight the potential for using the oxazolidinone scaffold to access different chemical structures.

Table 2: Ring-Opening Reactions

| Conditions | Reagents | Primary Product |

|---|---|---|

| Basic Hydrolysis | NaOH, H₂O | N-ethylethanolamine |

| Acidic Hydrolysis | H₃O⁺, Heat | N-ethylethanolamine, CO₂ |

Functional Group Interconversions of Ethyl and Oxazolidinone Substituents

Functional group interconversions can modify the peripheral ethyl group or the core oxazolidinone structure.

On the Ethyl Group : The ethyl group can undergo reactions typical of alkanes, such as free-radical halogenation, to introduce functionality. For example, reaction with N-bromosuccinimide (NBS) under UV light could potentially introduce a bromine atom at the alpha or beta position of the ethyl chain, creating a handle for further modification.

On the Oxazolidinone Moiety : The carbonyl group of the oxazolidinone is a key site for interconversion. It can be converted to a thiocarbonyl group (C=S) using reagents like Lawesson's reagent, yielding the corresponding 3-ethyl-1,3-oxazolidine-2-thione. This changes the reactivity of the C2 position significantly.

This compound as a Precursor for Further Derivatization

This compound serves as a versatile building block for the synthesis of more complex molecules. The inherent reactivity of the oxazolidinone ring allows for its transformation into various other functional groups and structures.

Source of N-ethylethanolamine : As detailed in section 4.4, controlled ring-opening provides a straightforward route to N-ethylethanolamine, a useful bifunctional molecule in its own right for synthesizing polymers, pharmaceuticals, and other fine chemicals.

Scaffold for Complex Molecules : The core structure can be incorporated into larger molecules. For instance, related N-substituted oxazolidinones have been linked to other heterocyclic systems to create compounds with specific biological or material properties. An example is the synthesis of 3-[2-(2,3-dioxoindolin-1-yl)ethyl]-1,3-oxazolidin-2-one, where an oxazolidinone ring is attached to an indoline-2,3-dione moiety via an ethyl bridge at the nitrogen atom. nih.govresearchgate.net This demonstrates how the N-substituent can be a linker to other complex fragments, a strategy applicable to the 3-ethyl derivative for creating analogues.

Use in Polymer Chemistry : Oxazolidinone derivatives can be used as monomers or modifying agents in polymer synthesis. The ring can be opened during polymerization to incorporate its structural elements into a polymer backbone.

Derivatives and Analogues of 3 Ethyl 1,3 Oxazolidin 2 One

Synthesis and Structural Modification of N-Substituted Oxazolidin-2-ones

The synthesis of N-substituted oxazolidin-2-ones can be achieved through various synthetic routes. A common approach involves the reaction of primary amines with carbonate salts and halomethyloxiranes in the presence of a base. researchgate.netnih.gov For instance, the use of potassium carbonate has been shown to provide high yields in these reactions. researchgate.netnih.gov Microwave-assisted synthesis has also been employed to improve yields and reduce reaction times for the preparation of 4-substituted oxazolidin-2-ones from amino alcohols and ethyl carbonate. mdpi.com

Structural modifications of the N-substituent are crucial for tuning the properties of the resulting oxazolidinone derivatives. These modifications can influence the compound's biological activity and physical characteristics. The N-arylation of 2-oxazolidinones with aryl bromides, catalyzed by palladium, is a notable method for introducing aromatic substituents. organic-chemistry.org

| Starting Material | Reagents | N-Substituent | Yield (%) | Reference |

| Primary Amine | Halomethyloxirane, K2CO3, DBU/TEA | Alkyl/Aryl | High | researchgate.netnih.gov |

| Amino Alcohol | Ethyl Carbonate, NaOMe/K2CO3 (Microwave) | Varied | Improved | mdpi.com |

| 2-Oxazolidinone (B127357) | Aryl Bromide, Palladium Catalyst | Aryl | Good | organic-chemistry.org |

Functionalization Strategies at C4 and C5 Positions of the Oxazolidinone Ring

Functionalization at the C4 and C5 positions of the oxazolidinone ring is a key strategy for creating structural diversity and introducing new functionalities. One-pot transformations of 2-functionalized enantiomerically pure aziridines can lead to the corresponding 5-functionalized oxazolidin-2-ones with retention of configuration. bioorg.org This method allows for the introduction of various substituents at the C5 position.

The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline provides a direct route to functionalize the C5 position, generating a free amino group that is crucial for the synthesis of antiviral compounds. nih.govresearchgate.net This ring-opening strategy is a powerful tool for creating C5-modified derivatives.

| Precursor | Reaction/Strategy | Position Functionalized | Key Feature | Reference |

| 2-Functionalized Aziridine (B145994) | Regioselective Ring-Opening and Intramolecular Cyclization | C5 | Stereospecific, High Yield | bioorg.org |

| N-Acetylneuraminic 4,5-Oxazoline | Acidic Hydrolysis | C5 | Direct generation of a free amino group | nih.govresearchgate.net |

| Chiral Aziridine-2-methanols | Intramolecular Cyclization with Phosgene (B1210022) | C4 | Synthesis of 4-(chloromethyl)oxazolidinones | bioorg.org |

Enantioselective Synthesis of Chiral 3-Ethyl-1,3-oxazolidin-2-one Derivatives

The enantioselective synthesis of chiral this compound derivatives is of significant interest due to the importance of stereochemistry in biological activity. Chiral oxazolidinones are valuable as chiral auxiliaries in asymmetric synthesis and as building blocks for biologically active molecules. bioorg.org

An efficient approach for the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds combines an asymmetric aldol (B89426) reaction with a modified Curtius protocol. mdpi.com This method allows for the rapid generation of a variety of oxazolidin-2-one building blocks with high stereocontrol. mdpi.comnih.gov Another stereoselective method involves the synthesis of functionalized oxazolidinones from chiral aziridines, which proceeds with high yields and retention of configuration. bioorg.org

The use of chiral auxiliaries, such as those derived from amino acids, is a well-established strategy for achieving high enantioselectivity in the synthesis of oxazolidinone derivatives. nih.gov For instance, enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones can be synthesized in one step from various aziridine-2-methanols. bioorg.org

| Method | Key Features | Resulting Derivative | Reference |

| Asymmetric Aldol/Curtius Reaction | Efficient, Intramolecular Ring Closure | 4,5-Disubstituted Oxazolidin-2-ones | mdpi.comnih.gov |

| From Chiral Aziridines | High Yield, Stereospecific | Functionalized Oxazolidinones | bioorg.org |

| Use of Chiral Auxiliaries | High Enantioselectivity | Enantiomerically Pure Oxazolidinones | nih.gov |

Comparison of Reactivity and Synthetic Utility with Analogous Oxazolidinone Structures

Oxazolidin-2-ones are a versatile class of compounds with broad applications in medicinal and organic chemistry. nih.gov Their reactivity is often centered around the N-acyl group, which can be used to direct stereoselective reactions. The synthetic utility of oxazolidinones as chiral auxiliaries in asymmetric aldol condensations is a cornerstone of modern organic synthesis. nih.gov

Compared to their sulfur-containing analogues, oxazolidine-2-thiones and thiazolidine-2-thiones, oxazolidin-2-ones can exhibit different reactivity profiles. The thione analogues are sometimes more effective as chiral inductors, and their removal after a chiral transformation can be easier to achieve. mdpi.com

The reactivity of the oxazolidinone ring itself can be exploited, as seen in ring-opening reactions to generate functionalized amino alcohols. The choice of substituents on the nitrogen and at the C4 and C5 positions significantly influences the reactivity and the synthetic utility of the specific oxazolidinone derivative. bioorg.orgbioorg.org For instance, the presence of an electron-withdrawing group at C2 of a precursor aziridine facilitates the ring-opening and subsequent formation of a 5-functionalized oxazolidinone. bioorg.org

Hybrid Molecular Architectures Incorporating the this compound Unit

The incorporation of the this compound moiety into larger, hybrid molecular architectures has led to the development of novel compounds with interesting properties. This strategy involves fusing or linking the oxazolidinone ring with other heterocyclic systems.

Hybrid molecules containing both oxazolidine (B1195125) and quinoxaline (B1680401) rings have been synthesized. nih.govresearchgate.net The reaction between 3-methylquinoxalin-2-one and bis(2-chloroethyl)amine (B1207034) hydrochloride can lead to the formation of isomers of 3-[2-(3-methylquinoxalin-2-yloxy)ethyl]-1,3-oxazolidin-2-one. nih.govresearchgate.netnih.gov The dihedral angle between the quinoxaline and oxazolidin-2-one rings is a key structural feature of these hybrid molecules. nih.govnih.gov Another example is the synthesis of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one from quinoxaline-2,3-dione. iucr.org

The this compound unit has been integrated with indoline (B122111) and oxindole (B195798) cores to create novel heterocyclic systems. The reaction of substituted isatins with bis(2-chloroethyl)amine in the presence of potassium carbonate affords 1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]indoline-2,3-diones. arkat-usa.orgresearchgate.net These compounds can serve as starting materials for the synthesis of more complex structures containing quinoxaline, benzimidazoquinazoline, and oxindole nuclei. arkat-usa.orgresearchgate.net The synthesis of 3-[2-(2,3-dioxoindolin-1-yl)ethyl]-1,3-oxazolidin-2-one has also been reported. nih.gov

Combination with Benzothiazole (B30560) Moieties

The fusion of the oxazolidinone ring with a benzothiazole scaffold has been explored to create hybrid compounds. Benzothiazole and its derivatives are recognized for a wide range of biological activities, and their combination with the oxazolidinone core is a strategy to develop new chemical entities.

A specific example of such a combination is the compound 3-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one . nih.govdeepdyve.com This molecule was synthesized by reacting 2-mercaptobenzothiazole (B37678) with bis(2-chloroethyl)amine hydrochloride in the presence of potassium carbonate. acs.org The resulting compound links the oxazolidinone ring to the benzothiazole moiety through a flexible ethyl-sulfanyl spacer.

Structural analysis of this derivative provides insight into the spatial arrangement of the two heterocyclic systems. The benzothiazole group and the oxazolidine ring are nearly planar. nih.govdeepdyve.com The dihedral angle, which is the angle between the planes of these two rings, is minimal, indicating a relatively flat conformation of the molecule. nih.govdeepdyve.com In the crystalline state, the molecular packing is influenced by various intermolecular interactions, including hydrogen bonds and π–π stacking, which stabilize the three-dimensional network. nih.govdeepdyve.com

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C12H12N2O2S2 | nih.gov |

| Dihedral Angle (Benzothiazole/Oxazolidine) | 9.35 (10)° | nih.govdeepdyve.com |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

Linkage with Benzimidazole (B57391) Scaffolds

The benzimidazole nucleus is a prominent heterocyclic motif found in numerous pharmacologically active compounds. nih.gov Linking this scaffold to an oxazolidinone ring has been a subject of synthetic and structural studies, aiming to generate molecules with combined biological profiles.

Several derivatives incorporating both moieties have been synthesized and characterized. One such compound is 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one . nih.gov This molecule was prepared by reacting benzimidazole-2-thione with dichloroethylamine hydrochloride. nih.gov In this structure, the oxazolidinone ring adopts an envelope conformation. nih.gov The dihedral angle between the benzimidazole ring and the mean plane of the oxazolidinone ring is significant, indicating a non-planar arrangement of the two heterocyclic systems. nih.gov

Another synthesized analogue is 3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one . This compound was the result of a one-pot synthesis from 2-(2-aminoethyl)-benzimidazole dihydrochloride (B599025) and dibromoethane. The crystal structure reveals a staggered conformation at the Cα—Cβ bond of the ethyl linker, with a dihedral angle of 45.0 (5)° between the oxazolidinone and benzimidazole units.

A third example is 3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one , synthesized via phase transfer catalysis from 2-amino-benzimidazole. In this derivative, the oxazolidinone ring has a twisted conformation, and its mean plane forms a dihedral angle of 57.4 (1)° with the benzimidazole ring.

| Compound Name | Molecular Formula | Dihedral Angle (Benzimidazole/Oxazolidinone) | Oxazolidinone Ring Conformation | Reference |

|---|---|---|---|---|

| 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one | C12H13N3O2S | 69.85 (13)° | Envelope | nih.gov |

| 3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one | C12H13N3O2 | 45.0 (5)° | - | |

| 3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one | C12H14N4O2 | 57.4 (1)° | Twisted |

Incorporation into Spirocyclic Systems

The incorporation of the oxazolidinone ring into spirocyclic systems represents a synthetic strategy to increase molecular complexity and three-dimensionality, which can be advantageous for biological activity. Spirocycles are compounds containing at least two rings connected by a single common atom.

While the reviewed literature does not describe specific examples where pre-formed this compound is directly incorporated into a spirocyclic system, the synthesis of N-substituted spiro-oxazolidinones is a known approach. In these syntheses, the oxazolidinone ring is typically constructed onto a larger molecular scaffold to form the spiro junction.

Advanced Spectroscopic Characterization of 3 Ethyl 1,3 Oxazolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of 3-ethyl-1,3-oxazolidin-2-one by mapping the magnetic environments of its constituent atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of chemically distinct protons, their electronic environments, and their proximity to neighboring protons. The spectrum for this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

The ethyl group attached to the nitrogen at position 3 gives rise to a characteristic quartet and a triplet. The methylene protons (-CH₂-) of the ethyl group are adjacent to a methyl group (-CH₃), splitting their signal into a quartet. The methyl protons, being adjacent to the methylene group, are split into a triplet. The oxazolidinone ring contains two methylene groups at positions 4 and 5. The protons on the nitrogen-adjacent carbon (C4) and the oxygen-adjacent carbon (C5) are chemically non-equivalent and are expected to appear as two distinct triplets, as each methylene group is coupled to the other.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling (J) |

|---|---|---|---|

| -CH₂- (Ethyl, N-CH₂) | ~3.3 - 3.5 | Quartet (q) | J ≈ 7 Hz |

| -CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet (t) | J ≈ 7 Hz |

| -CH₂- (Ring, C4-H) | ~3.5 - 3.7 | Triplet (t) | J ≈ 8 Hz |

| -CH₂- (Ring, C5-H) | ~4.2 - 4.4 | Triplet (t) | J ≈ 8 Hz |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in its structure. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of adjacent atoms.

The carbonyl carbon (C=O) of the cyclic carbamate (B1207046) is the most deshielded and appears furthest downfield (highest ppm value). The carbon atom bonded to the ring oxygen (C5) is also significantly deshielded. The remaining sp³ hybridized carbons of the ring and the ethyl group appear at higher fields. openstax.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2) | ~158 - 160 |

| -CH₂- (Ring, C5) | ~60 - 62 |

| -CH₂- (Ring, C4) | ~43 - 45 |

| -CH₂- (Ethyl, N-CH₂) | ~38 - 40 |

| -CH₃ (Ethyl) | ~13 - 15 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-coupled. For this molecule, correlations would be expected between the ethyl methylene and methyl protons, and between the C4 and C5 methylene protons of the ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

Mass Spectrometry (MS and MS/MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound (C₅H₉NO₂) is 115 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass (115.0633 Da), which confirms the elemental composition. nih.gov

In tandem mass spectrometry (MS/MS), the molecular ion ([M]+• at m/z 115) is isolated and fragmented to produce characteristic daughter ions. The fragmentation of oxazolidinone derivatives often involves specific bond cleavages influenced by the ring structure and substituents. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 115 | [M]+• (Molecular Ion) | - |

| 100 | [M - CH₃]+ | Methyl radical (•CH₃) |

| 87 | [M - C₂H₄]+• | Ethene (C₂H₄) |

| 86 | [M - C₂H₅]+ | Ethyl radical (•C₂H₅) |

| 56 | [C₃H₄O]+• | Ethyl isocyanate (C₂H₅NCO) |

Vibrational Spectroscopy (IR, FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy, identifies the functional groups within a molecule by measuring the absorption of light corresponding to the vibrational frequencies of specific bonds.

The most prominent feature in the IR spectrum of this compound is the strong absorption band of the carbonyl (C=O) group. In a five-membered cyclic carbamate, this stretch is typically observed at a high wavenumber (around 1750 cm⁻¹). nih.gov Other key absorptions include C-H stretching from the alkyl groups, and C-O and C-N stretching vibrations associated with the heterocyclic ring. udel.eduresearchgate.net

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2980 - 2850 | C-H Stretching | Alkyl (CH₃, CH₂) |

| ~1750 | C=O Stretching | Carbonyl (cyclic carbamate) |

| ~1460, ~1380 | C-H Bending | Alkyl (CH₃, CH₂) |

| ~1250 - 1200 | C-N Stretching | Amine |

| ~1100 - 1050 | C-O Stretching | Ether-like (ring) |

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is primarily used to determine the purity of a sample of this compound and to quantify it in mixtures.

In a GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. A pure sample of this compound will yield a single, sharp peak at a characteristic retention time under specific analytical conditions (e.g., column type, temperature program, and carrier gas flow rate). The presence of other peaks would indicate impurities.

For unambiguous identification, GC is often coupled with a mass spectrometer (GC-MS). nih.gov As the compound elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum for the peak, confirming its identity by matching its fragmentation pattern with a reference spectrum.

Lack of Specific Publicly Available HPLC Methods for this compound Analysis

Despite a comprehensive search of scientific literature, a specific, validated High-Performance Liquid Chromatography (HPLC) method for the express purpose of determining the enantiomeric excess and purity of this compound is not publicly available. While the principles of chiral HPLC are well-established for the broader class of oxazolidinone compounds, detailed research findings and data tables for this particular chemical entity could not be located in the surveyed scientific papers and databases.

The analysis of chiral compounds, particularly concerning their enantiomeric purity, is a critical aspect of chemical research and pharmaceutical development. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the predominant technique for separating enantiomers. For oxazolidinone derivatives, polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), have demonstrated broad applicability and high efficiency in achieving enantioseparation.

In the absence of a specific method for this compound, a hypothetical approach to developing such a method would be based on established practices for similar molecules. This would typically involve screening various polysaccharide-based chiral columns under different mobile phase conditions, such as polar organic, normal-phase, or reversed-phase modes.

Hypothetical Method Development Considerations:

A researcher aiming to develop a method for the enantiomeric separation of this compound would likely begin with a column like a Chiralpak® IA or Chiralpak® AD. The mobile phase would be systematically varied, starting with common solvent systems. For instance, in normal-phase mode, mixtures of a non-polar solvent like hexane with an alcohol modifier such as isopropanol or ethanol are typically employed. In polar organic mode, pure alcohols or acetonitrile, or their mixtures, would be tested.

The process would involve injecting a racemic mixture of this compound and monitoring the separation of the enantiomers. Key parameters to be optimized would include:

Mobile Phase Composition: The ratio of the solvents in the mobile phase would be adjusted to achieve baseline separation of the enantiomeric peaks.

Flow Rate: The flow rate would be optimized to ensure good resolution within a reasonable analysis time.

Temperature: Column temperature can influence selectivity and resolution, and would be another parameter for optimization.

Detection: A UV detector, typically set at a wavelength where the compound exhibits maximum absorbance, would be used.

Once separation is achieved, the method would need to be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for both purity assessment and the determination of enantiomeric excess.

Purity determination would also be conducted using HPLC, though not necessarily on a chiral column if the impurities are not stereoisomers of the main compound. A standard reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) would be used to separate this compound from any process-related impurities or degradation products.

It is important to reiterate that the above description is a general approach to method development. Without a specific scientific publication detailing the successful application of these principles to this compound, it is not possible to provide detailed research findings or data tables as requested. The absence of such a publication suggests that while this analysis is feasible, the specific results have not been disseminated in the public scientific domain.

Computational and Theoretical Studies on 3 Ethyl 1,3 Oxazolidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For compounds in the oxazolidinone class, DFT calculations, often employing functionals like B3LYP with basis sets such as 6–311G++(d,p), are used to determine electronic structure and energetics. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger energy gap suggests lower reactivity. nih.gov

Another significant output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. iucr.org For a molecule like 3-ethyl-1,3-oxazolidin-2-one, the MEP would be expected to show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and positive potentials (blue) around the hydrogen atoms. iucr.org

Table 1: Common Parameters from DFT Calculations for Oxazolidinone Derivatives

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |

This table is illustrative of typical DFT analyses performed on related oxazolidinone structures.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. mdpi.com For this compound, MD simulations would reveal the preferred conformations of the five-membered oxazolidinone ring and the attached ethyl group.

Structural studies on related, more complex oxazolidinone derivatives show that the five-membered ring is not planar. It typically adopts an "envelope" or "twisted" conformation. nih.govresearchgate.net In an envelope conformation, four atoms are roughly coplanar while the fifth is out of the plane. nih.gov The ethyl group at the N3 position would also exhibit rotational freedom, and MD simulations can map the energetic landscape of these different rotational states (rotamers).

Furthermore, MD simulations can elucidate intermolecular interactions. In a solvent, these simulations would show how solvent molecules arrange around the solute and form hydrogen bonds or other non-covalent interactions. When studied in the context of biological targets, such as the bacterial ribosome for oxazolidinone antibiotics, MD simulations help validate docking poses and assess the stability of the ligand-receptor complex over time. mdpi.com

Quantum Chemical Approaches to Reaction Pathway Modeling and Mechanism Elucidation

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. These approaches are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.gov By calculating the energy barriers associated with these transition states, chemists can predict the feasibility and kinetics of a proposed reaction pathway.

For instance, the formation of the oxazolidinone ring itself has been a subject of theoretical study. One computational investigation into the reaction between an epoxide and an isocyanate to form an oxazolidinone ring found that the reaction proceeds through an asynchronous concerted pathway, rather than a stepwise mechanism involving a zwitterionic intermediate. nih.gov The calculations involved locating the transition state (TS) and performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that the TS connects the reactants and the product. nih.gov Such studies provide deep mechanistic insights that are difficult to obtain through experimental means alone.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, which serves as a powerful tool for structure verification. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction. mdpi.com

The prediction of ¹H and ¹³C NMR chemical shifts is often performed using DFT, employing methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While no specific predicted NMR data for this compound are readily available in the literature, computational software can generate these predictions based on its optimized 3D structure. Machine learning and deep learning algorithms, trained on large databases of experimental NMR data, have also emerged as highly accurate methods for predicting chemical shifts from a molecular structure. mdpi.com

Analysis of Computational Descriptors and Their Significance (e.g., TPSA, LogP, Rotatable Bonds)

Computational descriptors are numerical values calculated from a molecule's structure that are used to predict its physicochemical properties and biological activity.

Topological Polar Surface Area (TPSA) is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a measure of a molecule's lipophilicity (hydrophobicity). It influences solubility, absorption, and membrane permeability.

Rotatable Bonds refers to the number of bonds that can freely rotate. A higher number of rotatable bonds generally correlates with greater conformational flexibility.

For this compound, these descriptors have been computed and are available in public databases. nih.gov

Table 2: Computed Molecular Descriptors for this compound

| Descriptor | Value | Significance | Source |

|---|---|---|---|

| XLogP3 | 0.3 | Indicates a relatively balanced hydrophilic/lipophilic character. | nih.gov |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | Suggests good potential for membrane permeability. | nih.gov |

| Rotatable Bond Count | 1 | Low conformational flexibility in the side chain. | nih.gov |

| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds. | nih.gov |

Data sourced from the PubChem database. nih.gov

Predicted Collision Cross Section Studies

Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase as it moves through a buffer gas under the influence of an electric field. libretexts.org It is an important physicochemical property measured by ion mobility-mass spectrometry (IM-MS) that is related to the ion's size, shape, and charge.

Computational methods can predict the CCS of a molecule, providing an additional parameter to aid in its identification in complex mixtures. The predicted CCS for the protonated form of this compound has been calculated using computational tools.

Table 3: Predicted Collision Cross Section for this compound

| Property | Value | Method/Conditions | Source |

|---|

Data sourced from the PubChem database, computed by Cactvs 3.4.6.11. nih.gov This value is a prediction and may differ from experimentally measured values under different conditions (e.g., different adduct ions or drift gases).

Academic and Industrial Applications of 3 Ethyl 1,3 Oxazolidin 2 One in Chemical Sciences

3-Ethyl-1,3-oxazolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

The most celebrated application of the oxazolidinone ring system in organic synthesis is its use as a chiral auxiliary, a concept pioneered by David A. Evans. rsc.orgwikipedia.org These auxiliaries are chiral molecules temporarily incorporated into a substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity. wikipedia.org

However, the classic and widely utilized Evans auxiliaries possess a specific structural framework that differs from this compound. Effective Evans auxiliaries typically feature:

An N-acyl group, where the acyl portion is the substrate that will undergo the asymmetric transformation.

Chiral substituents at the C4 and/or C5 positions of the oxazolidinone ring, often derived from readily available chiral amino alcohols.

These C4/C5 substituents, such as isopropyl, benzyl, or phenyl groups, create a sterically defined environment. This steric hindrance blocks one face of the enolate derived from the N-acyl group, forcing an incoming electrophile to attack from the less hindered face. This mechanism allows for the predictable and highly diastereoselective formation of new stereocenters in reactions like aldol (B89426) additions, alkylations, and Michael additions. rsc.org After the desired transformation, the auxiliary can be cleaved from the product and recovered for reuse.

The subject of this article, this compound, is an N-alkylated oxazolidinone and lacks the crucial chiral substituents at the C4 and C5 positions. The ethyl group at the nitrogen atom does not provide the necessary steric bias to effectively control the stereochemical outcome of reactions in the manner of a traditional Evans auxiliary. Consequently, while the broader class of oxazolidinones is paramount in asymmetric synthesis, this compound itself is not employed as a conventional chiral auxiliary for stereoselective transformations. Its structure does not fit the required template for directing asymmetric reactions via the well-established enolate chemistry.

Role as a Reagent or Catalyst Component in Organic Transformations

While not a chiral auxiliary, the this compound scaffold can be incorporated into larger, more complex molecules that serve as reagents in organic synthesis. In these contexts, the oxazolidinone ring acts as a stable structural component or a synthetic building block rather than the primary reactive agent or catalyst.